![molecular formula C13H10INO B1392027 2-(3-Iodobenzoyl)-6-methylpyridine CAS No. 1187170-45-1](/img/structure/B1392027.png)
2-(3-Iodobenzoyl)-6-methylpyridine
Overview
Description
“2-(3-Iodobenzoyl)-6-methylpyridine” is a chemical compound that likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(3-Iodobenzoyl)” part suggests that an iodobenzoyl group is attached to the second position of the pyridine ring, and the “6-methyl” part indicates a methyl group attached to the sixth position .
Molecular Structure Analysis
The molecular structure would consist of a pyridine ring substituted with an iodobenzoyl group at the 2-position and a methyl group at the 6-position . The presence of the iodine atom would make the compound relatively heavy and possibly useful for certain types of spectroscopic analysis.Chemical Reactions Analysis
As for the chemical reactions, the compound could potentially undergo a variety of reactions. The iodine atom might be replaced by other groups in a nucleophilic substitution reaction. The carbonyl group in the benzoyl moiety could undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the iodine atom would likely make the compound relatively dense and possibly quite reactive. The pyridine ring and carbonyl group could potentially form hydrogen bonds with other molecules .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-(3-Iodobenzoyl)-6-methylpyridine”, but unfortunately, the information available does not provide specific applications for this compound. The search results mostly consist of product listings and chemical property data from suppliers like Sigma-Aldrich and ChemicalBook .
Mechanism of Action
Target of Action
A structurally similar compound, 2-amino-5-(5-bromo-2-hydroxy-3-iodobenzoyl)nicotinonitrile, has been reported to bind with the protein mk-2 .
Mode of Action
The related compound mentioned above binds to its target protein, leading to minimal conformation deviation . This suggests that 2-(3-Iodobenzoyl)-6-methylpyridine may interact with its targets in a similar manner, altering their conformation and potentially affecting their function.
Future Directions
properties
IUPAC Name |
(3-iodophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNZISMGPVZYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253631 | |
Record name | (3-Iodophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodobenzoyl)-6-methylpyridine | |
CAS RN |
1187170-45-1 | |
Record name | (3-Iodophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Iodophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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